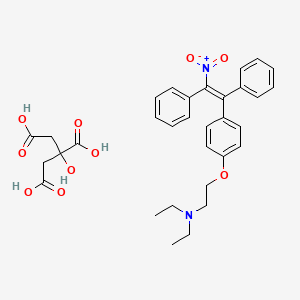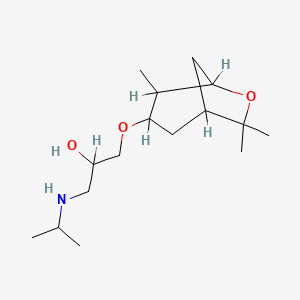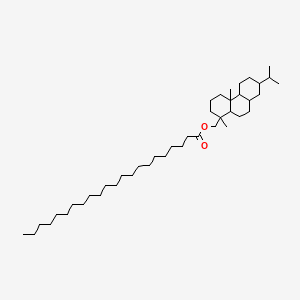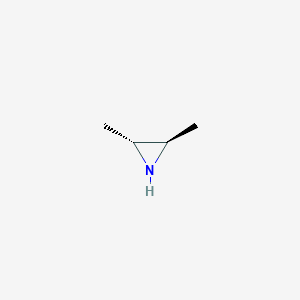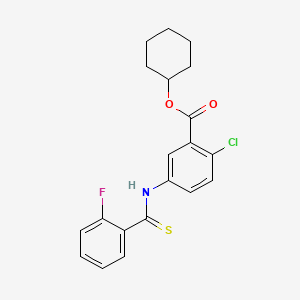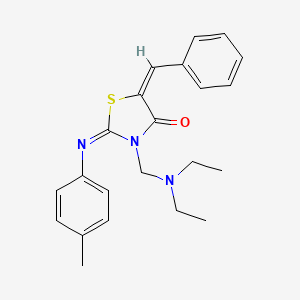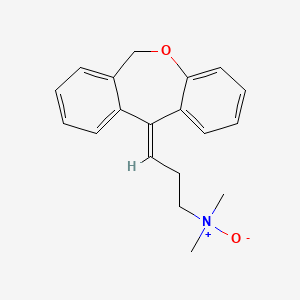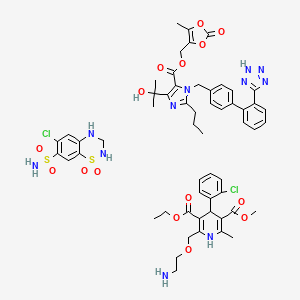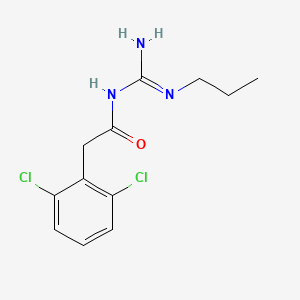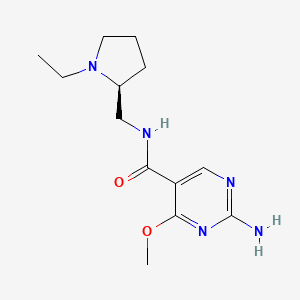
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(3-chlorophenyl)-, (R*,S*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazolidine rings, each substituted with a 3-chlorophenyl group. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of thiazolidine derivatives.
科学研究应用
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.
1,3,4-Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms, but with a different ring structure.
Thiazole: A five-membered ring containing sulfur and nitrogen, but with a different arrangement of atoms.
Uniqueness
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- is unique due to its dual thiazolidine rings and the presence of chlorophenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the chlorophenyl groups can enhance the compound’s lipophilicity and its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design and development.
属性
CAS 编号 |
95035-75-9 |
|---|---|
分子式 |
C18H14Cl2N2O2S2 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(2S)-2-(3-chlorophenyl)-3-[(2R)-2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI 键 |
MMXQVWFBLVIXPF-HDICACEKSA-N |
手性 SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)Cl)N3[C@@H](SCC3=O)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


